molecular formula C26H24N2O2 B14187977 2-Anilino-3-(butylamino)-5-phenylnaphthalene-1,4-dione CAS No. 874749-29-8

2-Anilino-3-(butylamino)-5-phenylnaphthalene-1,4-dione

Cat. No.: B14187977
CAS No.: 874749-29-8
M. Wt: 396.5 g/mol
InChI Key: OOZUHXUIZUFSDX-UHFFFAOYSA-N
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Description

2-Anilino-3-(butylamino)-5-phenylnaphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential applications in medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-3-(butylamino)-5-phenylnaphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with aniline and butylamine. One common method is the ultrasound-assisted reaction, which provides a clean, fast, and efficient route to the desired product. This method involves the formation of an electron donor-acceptor (EDA) complex between the naphthoquinone and aniline, followed by the addition of butylamine under ultrasound irradiation . This approach not only shortens the reaction time but also improves the yield compared to conventional methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-3-(butylamino)-5-phenylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The anilino and butylamino groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives.

Mechanism of Action

The biological activity of 2-Anilino-3-(butylamino)-5-phenylnaphthalene-1,4-dione is primarily attributed to its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This mechanism is similar to other naphthoquinones, which act as oxidizing or dehydrogenation agents . The molecular targets and pathways involved include the inhibition of key enzymes and disruption of cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Anilino-3-(butylamino)-5-phenylnaphthalene-1,4-dione stands out due to its specific combination of anilino and butylamino groups, which confer unique redox properties and biological activities. Its ability to form stable EDA complexes and undergo efficient ultrasound-assisted synthesis further distinguishes it from other naphthoquinone derivatives.

Properties

CAS No.

874749-29-8

Molecular Formula

C26H24N2O2

Molecular Weight

396.5 g/mol

IUPAC Name

2-anilino-3-(butylamino)-5-phenylnaphthalene-1,4-dione

InChI

InChI=1S/C26H24N2O2/c1-2-3-17-27-23-24(28-19-13-8-5-9-14-19)25(29)21-16-10-15-20(22(21)26(23)30)18-11-6-4-7-12-18/h4-16,27-28H,2-3,17H2,1H3

InChI Key

OOZUHXUIZUFSDX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=O)C2=CC=CC(=C2C1=O)C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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